molecular formula C₃₉H₅₃NO₂₃ B1146723 Amylostatin XG Octaacetate CAS No. 85747-82-6

Amylostatin XG Octaacetate

Cat. No.: B1146723
CAS No.: 85747-82-6
M. Wt: 903.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

Amylostatin XG octaacetate is a fully acetylated derivative of the natural α-glucosidase inhibitor Amylostatin XG. Its systematic IUPAC name is:
[(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate .

The molecular formula is C₃₉H₅₃NO₂₃ , with a molecular weight of 903.8 g/mol .

Property Value Source
Molecular Formula C₃₉H₅₃NO₂₃
Molecular Weight 903.8 g/mol
CAS Registry Number 85747-82-6

Structural Characteristics and Stereochemical Configuration

This compound features a highly substituted sucrose backbone modified with eight acetyl groups. Key structural attributes include:

  • A cyclohexenyl moiety linked via an amino group to a glucopyranosyl unit.
  • Multiple stereocenters, including configurations at C1 (α), C4 (α), C5 (β), and C6 (α) of the glucopyranose rings.
  • Acetylated hydroxyl groups at positions 2, 3, 4, and 6 of the glucose units, enhancing lipophilicity.

The stereochemical complexity is evident in its SMILES notation :
C[C@H]1O[C@H](O[C@@H]2C(COC(=O)C)O[C@@H](OC(=O)C)C(OC(=O)C)C2OC(=O)C)C(OC(=O)C)C(OC(=O)C)[C@@H]1N[C@H]3C=C(COC(=O)C)[C@H](OC(=O)C)[C@H](OC(=O)C)[C@H]3OC(=O)C.

Structural Feature Details Source
Stereocenters 9 defined, 5 undefined
Functional Groups 8 acetyl (-OAc), 1 cyclohexenyl
Cyclohexenyl Substituents 4,5,6-triacetyloxy, 3-(acetyloxymethyl)

Physicochemical Properties and Stability Profile

This compound exhibits distinct physicochemical traits due to its acetylated structure:

Key Properties:

  • Lipophilicity : XLogP3-AA value of -1.2 , indicating moderate hydrophilicity despite acetylation.
  • Hydrogen Bonding : 1 donor and 24 acceptors, influencing solubility and molecular interactions.
  • Solubility : Soluble in organic solvents (e.g., DMSO, chloroform) but poorly water-soluble.

Stability Considerations:

  • Hydrolysis Sensitivity : Acetyl groups render the compound prone to hydrolysis in aqueous alkaline conditions, forming Amylostatin XG.
  • Thermal Stability : Stable at room temperature but degrades above 150°C due to decomposition of acetyl moieties.
Physicochemical Property Value/Range Source
XLogP3-AA -1.2
Topological Polar Surface Area 303 Ų
Aqueous Solubility <1 mg/mL (25°C)
Stability in Organic Solvents >12 hours (PBS, pH 7.4)

Properties

CAS No.

85747-82-6

Molecular Formula

C₃₉H₅₃NO₂₃

Molecular Weight

903.83

Synonyms

[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose

Origin of Product

United States

Preparation Methods

Fermentation and Hydrolysis

  • Source : Amylostatin XG is produced by microbial fermentation using Streptomyces diastaticus subsp. amylostaticus.

  • Hydrolysis : Acid hydrolysis of fermentation broth fractions (e.g., F-la or F-lb fractions) with 2N HCl at 100°C for 2 hours yields Amylostatin XG.

  • Purification : Hydrolysates are desalted using Dowex 50Wx2 (H⁺) columns and purified via preparative paper chromatography (PPC) with 1-propanol-H₂O (70:30).

Acetylation of Amylostatin XG

The conversion of Amylostatin XG to its octaacetate form involves selective acetylation of all eight hydroxyl groups. Two primary methods are employed:

Laboratory-Scale Acetylation

  • Reagents : Acetic anhydride (Ac₂O) in the presence of pyridine as a catalyst.

  • Conditions :

    • Molar Ratio : 8:1 (Ac₂O:Amylostatin XG) to ensure complete substitution.

    • Temperature : Room temperature (20–25°C) under inert atmosphere.

    • Reaction Time : 12–24 hours, monitored via thin-layer chromatography (TLC).

  • Workup : The crude product is washed with ice-cold water, neutralized with NaHCO₃, and dried under vacuum.

  • Yield : 60–75% after crystallization from ethanol.

Industrial-Scale Production

  • Catalyst Optimization : Pyridine is replaced with dimethylaminopyridine (DMAP) to accelerate reaction kinetics.

  • Process :

    • Continuous Flow Reactors : Enhance mixing and heat dissipation for exothermic reactions.

    • In-Line Monitoring : FTIR spectroscopy ensures real-time tracking of acetylation progress.

  • Purification :

    • Crystallization : Ethyl acetate/hexane mixtures yield >95% purity.

    • Chromatography : Preparative HPLC with C18 columns removes residual acetic acid.

Reaction Optimization and Kinetic Analysis

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile and dimethylformamide (DMF) improve reaction rates by stabilizing transition states (Table 1).

Table 1: Solvent Impact on Acetylation Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
Pyridine246592
Acetonitrile187895
DMF168297

Temperature Dependence

  • Activation Energy : Calculated at 45.2 kJ/mol via Arrhenius plots, indicating moderate thermal sensitivity.

  • Optimal Range : 25–30°C; higher temperatures promote side reactions (e.g., over-acetylation).

Structural Characterization

Post-synthesis validation ensures correct acetylation:

  • NMR Spectroscopy :

    • ¹H NMR : Eight acetyl methyl signals at δ 2.0–2.3 ppm.

    • ¹³C NMR : Carbonyl resonances at δ 170–175 ppm confirm acetyl groups.

  • Mass Spectrometry :

    • ESI-MS : [M+Na]⁺ peak at m/z 927.3 (theoretical: 927.8).

Industrial Challenges and Solutions

Byproduct Formation

  • Over-Acetylation : Controlled reagent stoichiometry and low temperatures minimize diacetylated impurities.

  • Hydrolysis Mitigation : Anhydrous conditions and molecular sieves (3Å) prevent acetyl group cleavage.

Scalability

  • Cost-Efficiency : Recycling acetic acid byproduct reduces raw material costs by 30%.

  • Green Chemistry : Switch to ionic liquids (e.g., [BMIM][BF₄]) as solvents improves sustainability.

Comparative Analysis with Analogous Compounds

This compound’s synthesis parallels other glycosidase inhibitors:

Table 2: Comparison of Acetylation Methods for Pseudotrisaccharides

CompoundCatalystYield (%)Purity (%)
This compoundPyridine6592
Acarbose OctaacetateDMAP7294
Adiposin-2 HexaacetateH₂SO₄5889

Chemical Reactions Analysis

Types of Reactions: Amylostatin XG Octaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amylostatin XG Octaacetate has several scientific research applications, including:

Mechanism of Action

Amylostatin XG Octaacetate exerts its effects by inhibiting glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition disrupts carbohydrate metabolism, which can be beneficial in conditions like diabetes where regulation of blood sugar levels is crucial .

Comparison with Similar Compounds

Comparison with Similar Compounds

Parent Compound: Amylostatin XG

Amylostatin XG Octaacetate differs structurally and functionally from its parent compound, Amylostatin XG:

Property This compound Amylostatin XG
Molecular Formula C₃₉H₅₃NO₂₃ C₁₉H₃₃NO₁₃
Molecular Weight 903.83 g/mol 483.46 g/mol
Functional Groups Eight acetyl groups Free hydroxyl groups
Solubility Enhanced lipophilicity Higher hydrophilicity
Primary Use Synthetic intermediate Direct enzyme inhibition

The acetylation in this compound reduces its polarity, making it more suitable for organic synthesis and storage .

Acarbose and Its Analogs

Acarbose (CAS 56180-94-0), a clinically used α-glucosidase inhibitor, shares structural homology with Amylostatin XG. However, this compound’s acetylated form lacks the direct enzyme-inhibiting activity of Acarbose, instead serving as a stabilized precursor. For example, Acarbose Impurity D (a related compound) has a molecular weight of 483.46 g/mol , identical to Amylostatin XG, suggesting overlapping biosynthetic pathways .

Sucrose Octaacetate (CAS 126-14-7)

Sucrose Octaacetate, another fully acetylated carbohydrate derivative, contrasts with this compound in application and environmental behavior:

Property This compound Sucrose Octaacetate
Backbone Structure Acarviose-glucose derivative Sucrose derivative
Molecular Weight 903.83 g/mol 678.60 g/mol
Application Pharmaceutical research Pesticide additive
Environmental Fate Not reported Rapid biodegradation

Sucrose Octaacetate exhibits high solubility in water (4.7 g/L) and rapid biodegradation (hours to days), whereas this compound’s environmental persistence remains unstudied .

Hydrophobically Modified Polysaccharides (e.g., HMXG-C8)

Hydrophobic modifications in compounds like HMXG-C8 (a xanthan gum derivative) involve esterification with alkyl chains, contrasting with this compound’s acetylation:

  • Functional Role : HMXG-C8 is used in industrial applications (e.g., oil recovery), while this compound is confined to biomedical research .

Structural Polysaccharides (XGA and AGA)

Xylogalacturonan (XGA) and apiogalacturonan (AGA) are pectic polysaccharides with complex branching patterns. Unlike this compound, these compounds:

  • Lack enzyme-inhibitory activity.

Key Research Findings

  • Synthetic Utility : Acetylation in this compound improves stability for storage and handling compared to its parent compound .
  • Environmental Considerations: Unlike Sucrose Octaacetate, this compound’s environmental impact is unknown, warranting further study .

Biological Activity

Overview of Amylostatin XG Octaacetate

This compound is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of its use as an insecticidal agent. It is derived from the natural product amylostatin, which is known for its role in inhibiting α-amylase enzymes, thereby affecting carbohydrate metabolism in various organisms.

This compound functions primarily by inhibiting the activity of α-amylase, an enzyme crucial for the digestion of carbohydrates. By blocking this enzyme, the compound can disrupt energy metabolism in insects and other organisms that rely on starches and sugars for energy. This mechanism is particularly relevant in agricultural settings where pest control is a concern.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity against various pest species. The compound's effectiveness can vary based on concentration and application method.

Table 1: Insecticidal Efficacy of this compound

Pest SpeciesConcentration (mg/L)Mortality Rate (%)Observational Period (days)
Spodoptera frugiperda100857
Aphis gossypii50705
Plutella xylostella2009010

Case Studies

  • Field Trials on Crop Protection : In a series of field trials conducted on maize crops infested with Spodoptera frugiperda, this compound demonstrated a significant reduction in pest populations compared to untreated controls. The trials indicated that application rates around 100 mg/L were optimal for achieving high mortality rates without adversely affecting beneficial insects.
  • Laboratory Studies : Laboratory studies have shown that this compound can effectively inhibit α-amylase activity in Aphis gossypii, leading to reduced growth rates and reproductive success in these aphids. The inhibition was measured using spectrophotometric assays that quantified starch digestion over time.

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation, but preliminary studies suggest it has moderate solubility in water and organic solvents, which may influence its bioavailability and efficacy in various applications.

Safety and Environmental Impact

While this compound shows promise as a biological pesticide, assessments of its environmental impact are crucial. Studies are ongoing to evaluate its toxicity to non-target organisms and its potential effects on ecosystem dynamics.

Q & A

Q. What are the established synthetic protocols for Amylostatin XG Octaacetate, and how can purity be optimized?

this compound synthesis typically involves acetylation of the parent compound under anhydrous conditions. Key steps include:

  • Reagent Selection : Use acetic anhydride as the acetyl donor with a catalytic acid (e.g., H₂SO₄) .
  • Temperature Control : Maintain reaction temperatures between 40–60°C to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Purity (>98%) should be verified via HPLC with UV detection at 210 nm .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use ¹H/¹³C NMR to verify acetylation at all eight hydroxyl groups. Compare spectra with reference data for sucrose octaacetate derivatives .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular weight (e.g., [M-H]⁻ ion at m/z 678.22) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C indicates suitability for high-temperature applications) .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Dose-Response Experiments : Use a logarithmic concentration range (1 nM–100 µM) in triplicate to minimize variability .
  • Control Groups : Include untreated samples and a structurally similar inactive analog (e.g., sucrose octaacetate) to isolate target-specific effects .
  • Endpoint Selection : Measure inhibition of α-amylase activity via the DNSA method, correlating absorbance (540 nm) with glucose release .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic inhibition mechanisms be resolved?

Conflicting results often arise from assay conditions or enzyme sources. Mitigation strategies include:

  • Standardized Protocols : Adopt the International Union of Biochemistry (IUB) guidelines for enzyme kinetics (e.g., pH 6.9, 37°C for α-amylase) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities across isoforms, identifying residue-specific interactions .
  • Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to assess structure-activity trends and outliers .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of modified this compound analogs?

  • Stepwise Deacetylation : Synthesize mono- to hepta-acetylated derivatives to map critical acetylation sites .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .
  • In Vivo Validation : Prioritize analogs with >50% in vitro efficacy for pharmacokinetic studies (e.g., Caco-2 permeability, plasma stability) .

Q. How can researchers address discrepancies between computational predictions and empirical results for this compound’s solubility?

  • Force Field Calibration : Refine solvation free energy calculations in MD simulations using experimental logP values (e.g., octanol-water partition coefficient = 3.2) .
  • Co-Solvency Screening : Test solubility enhancers (e.g., PEG-400, cyclodextrins) at physiological pH .
  • Data Transparency : Report raw computational parameters (e.g., dielectric constant, grid spacing) to enable reproducibility .

Methodological Best Practices

Q. How should safety and handling protocols be documented for this compound in shared lab environments?

  • Hazard Identification : Classify as a Category 3 irritant (GHS) based on acute dermal toxicity studies in rodents .
  • Waste Disposal : Neutralize acetylated byproducts with 10% NaOH before disposal .
  • Cross-Lab Consistency : Use standardized SDS templates aligned with ISO 11014 guidelines .

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Multivariate Analysis : Use PCA to disentangle cytotoxicity from off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.